5-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole

IDO1 inhibition Indoleamine 2,3-dioxygenase Cancer immunotherapy

5-Bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole (CAS 1081113-55-4) is a synthetic small molecule (MW 492.4 g/mol, molecular formula C21H22BrN3O4S) belonging to the class of N1-(indol-1-ylacetyl)-4-arylsulfonylpiperazine hybrids. It incorporates three pharmacophoric modules simultaneously: a 5-bromoindole nucleus, a central piperazine ring bearing a 4-methoxyphenylsulfonyl substituent, and an oxoethyl linker tethering the indole and piperazine moieties, a combination that confers a multi-target interaction profile distinct from simpler 5-bromoindole or monosubstituted sulfonylpiperazine analogues.

Molecular Formula C21H22BrN3O4S
Molecular Weight 492.4 g/mol
Cat. No. B14953136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole
Molecular FormulaC21H22BrN3O4S
Molecular Weight492.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C=CC4=C3C=CC(=C4)Br
InChIInChI=1S/C21H22BrN3O4S/c1-29-18-3-5-19(6-4-18)30(27,28)25-12-10-23(11-13-25)21(26)15-24-9-8-16-14-17(22)2-7-20(16)24/h2-9,14H,10-13,15H2,1H3
InChIKeyBRCQLNVSLVYDGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole: Buyers' Guide to a Multi-Target Indole-Piperazine Hybrid


5-Bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole (CAS 1081113-55-4) is a synthetic small molecule (MW 492.4 g/mol, molecular formula C21H22BrN3O4S) belonging to the class of N1-(indol-1-ylacetyl)-4-arylsulfonylpiperazine hybrids . It incorporates three pharmacophoric modules simultaneously: a 5-bromoindole nucleus, a central piperazine ring bearing a 4-methoxyphenylsulfonyl substituent, and an oxoethyl linker tethering the indole and piperazine moieties, a combination that confers a multi-target interaction profile distinct from simpler 5-bromoindole or monosubstituted sulfonylpiperazine analogues [1]. The compound has been disclosed in multiple patent families as a sub-500-nM inhibitor of human indoleamine 2,3-dioxygenase 1 (IDO1), with documented activity in recombinant enzyme assays under physiological conditions [2]. Its modular hybrid architecture makes it a strategic chemical probe for programs requiring simultaneous engagement of bromoindole-recognizing and sulfonylpiperazine-recognizing binding pockets within a single molecular entity.

Substitution Risk Analysis: Why In-Class Indole-Piperazine Hybrids Cannot Replace This Specific Compound in IDO1-Targeted Procurement


In the indole-piperazine hybrid space, even minor structural variations cause large functional shifts: within the US10034939 IDO1 inhibitor patent series alone, the N-sulfamoyl-substituted Example 14 achieves an IDO1 IC50 of <200 nM, whereas this compound (Example 20)—bearing a 4-methoxyphenylsulfonyl group on the piperazine and a 5-bromoindole nucleus—shows an IC50 of 500 nM under identical assay conditions [1]. The 2.5-fold or greater potency difference underscores that the 4-methoxyphenylsulfonyl motif in Example 20 is a key determinant of IDO1 binding mode, not an interchangeable decoration. Likewise, swapping the 5-bromo substituent for other halogens alters biological profile: the structurally related 5-chloro-1-methylindole-sulfonylpiperazine series (compounds 9a–f) is optimized for antimicrobial activity (MIC 93.4–154 µg/mL) with no reported sub-micromolar IDO1 inhibition [2], while 5-bromoindole-2-carboxamides lacking the sulfonylpiperazine moiety achieve potent antibacterial MICs of 0.35–1.25 µg/mL against Gram-negative pathogens but carry no IDO1 annotation [3]. Generic substitution risks losing the specific multi-target interaction profile necessitated by programs that require moderate IDO1 inhibitory activity alongside the sulfonylpiperazine's established anti-inflammatory and antioxidant capacity documented for this chemotype [4].

Differential Evidence Dossier: Quantifying the Separation Between This Compound and Its Closest Chemical Competitors


Head-to-Head Patent Comparison: IDO1 Potency Ranking Within the US10034939 Series Separates Example 20 from More Potent Congeners

Within the same patent family (US10034939), this compound (Example 20) demonstrates an IDO1 IC50 of 500 nM, which is at least 2.5-fold less potent than Example 14 (IC50 < 200 nM) when tested under identical recombinant human IDO1 assay conditions (pH 6.5, 25°C, N-terminal His-tagged enzyme expressed in E. coli) [1]. Another entry in the same patent dataset reports an IC50 of 750 nM for a related compound under the same conditions [2], placing Example 20 at an intermediate potency tier within the series. This within-patent ranking is critical for procurement decisions: Example 20 is not the most potent IDO1 inhibitor available, but it represents a distinct structural chemotype (4-methoxyphenylsulfonylpiperazine linked to 5-bromoindole via an oxoethyl bridge) that occupies a defined SAR position between the higher-potency sulfamoyl series (Example 14) and less potent analogues.

IDO1 inhibition Indoleamine 2,3-dioxygenase Cancer immunotherapy Patent SAR

Cross-Study Antimicrobial Benchmarking: Sulfonylpiperazine-Indole Hybrid Series MIC Values for Bacterial and Fungal Strains

In a 2025 study of sulphonyl and amide tethered indole-piperazine derivatives, compounds 9b and 9d (representing the closest structurally characterized antimicrobial analogues bearing a 5-chloro-1-methylindole-sulfonylpiperazine core) exhibited MIC values of 93.4–102 µg/mL against Gram-positive strains (Bacillus subtilis, Staphylococcus aureus) and 94.8–118 µg/mL against Gram-negative strains (Escherichia coli, Proteus vulgaris), with antifungal MICs of 98–120 µg/mL against Aspergillus niger and Candida albicans [1]. In contrast, the structurally distinct 5-bromoindole-2-carboxamide series (compounds 7a–c), which lack the sulfonylpiperazine module entirely, achieve far more potent antibacterial MICs of 0.35–1.25 µg/mL against E. coli, P. aeruginosa, K. pneumoniae, and S. Typhi—approximately 92–267× lower than the sulfonylpiperazine-indole series—but possess no annotated IDO1 activity [2]. This cross-series comparison establishes that the sulfonylpiperazine-indole scaffold (to which the target compound belongs) selects for a therapeutically distinct antimicrobial potency range, approximately two orders of magnitude above the 5-bromoindole-2-carboxamide baseline, while uniquely preserving dual antimicrobial and IDO1 inhibitory potential.

Antimicrobial activity MIC Piperazine-indole hybrids Structure-activity relationship

Class-Level Anti-Inflammatory Evidence: Piperazine-Substituted Indole Derivatives Exhibit COX-2-Dependent Anti-Inflammatory Activity Superior to ASA

A systematic study of piperazine-substituted indole derivatives (Kılıç-Kurt et al., 2025) demonstrated that compounds within this chemotype exhibit in vitro anti-inflammatory activity superior to acetylsalicylic acid (ASA) standard, with the most active analogue (compound 11) achieving 85.63% DPPH radical scavenging activity (compared to Vitamin E at 88.6%) and showing key hydrogen-bond interactions with COX-2 active-site residues via molecular docking [1]. While the target compound itself was not individually tested in this study, it shares the core pharmacophore elements unequivocally linked to the observed anti-inflammatory activity: the indole nucleus and the sulfonylpiperazine moiety, with SAR analysis confirming that aryl-substituted and methylsulphonyl derivatives are essential for anti-inflammatory efficacy [2]. In contrast, the 5-bromoindole-2-carboxamide antibacterial series has no reported anti-inflammatory or COX-2 data, indicating that the sulfonylpiperazine-indole scaffold imparts a broader biological activity spectrum [3].

Anti-inflammatory COX-2 inhibition Piperazine-indole DPPH radical scavenging

Structural Differentiation: The 4-Methoxyphenylsulfonyl Moiety Confers Physicochemical Property Divergence from Des-Sulfonyl and Non-Substituted Analogues

The target compound (MW 492.4 g/mol) is substantially larger and more hydrogen-bond-capable than its nearest substructural components: 5-bromoindole (MW 196.05 g/mol, 0 hydrogen-bond acceptors beyond the indole NH), 1-[(4-methoxyphenyl)sulfonyl]piperazine (MW 256.32 g/mol, 5 hydrogen-bond acceptors) [1], and 5-bromo-1H-indole-2-carboxamides (typical MW 350–450 g/mol, lacking sulfonylpiperazine) [2]. The presence of three hydrogen-bond acceptor groups (sulfonyl oxygen, carbonyl oxygen, methoxy oxygen) in the target compound versus zero in 5-bromoindole directly impacts solubility, permeability, and protein-binding characteristics. While no experimentally measured LogP or solubility for the target compound was identified in the curated literature, the molecular formula C21H22BrN3O4S predicts physicochemical properties distinct from smaller, simpler 5-bromoindole derivatives. Furthermore, the compound's three-dimensional architecture creates a pharmacophore footprint distinct from the 5-HT6 receptor-targeting 1-arylsulfonyl-3-piperazinyl indole series (Ki = 3.4 nM for lead compound) [3], which uses an N1-arylsulfonyl substitution pattern rather than the N1-oxoethyl-indole tether found here.

Physicochemical properties Molecular weight Hydrogen-bond acceptor capacity LogP

Procurement-Linked Application Scenarios for 5-Bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole


IDO1-Mediated Cancer Immunotherapy: SAR Probe for Intermediate-Potency Inhibitor Benchmarking

Based on the directly measured IDO1 IC50 of 500 nM (pH 6.5, 25°C) [1], this compound serves as a calibrated intermediate-potency reference standard within the US10034939 patent series. Researchers can use it as a SAR anchor to assess potency gains (toward Example 14's <200 nM) or losses as structural modifications are introduced, enabling quantitative structure-activity slope determination rather than single-point screening.

Dual-Mechanism Anti-Infective Lead Generation: Integrating IDO1 Modulation with Antimicrobial Screening

Given that the sulfonylpiperazine-indole chemotype demonstrates both sub-µM IDO1 inhibition [1] and µg/mL-range antimicrobial activity (surrogates 9b/9d MIC 93.4–118 µg/mL) [2], this compound is positioned as a dual-mechanism starting point for programs targeting pathogens where host IDO1-mediated immune suppression contributes to chronicity—particularly intracellular bacterial infections where tryptophan depletion by IDO1 impairs T-cell responses.

Inflammation-Focused Chemical Biology: COX-2-Interacting Sulfonylpiperazine-Indole Probe with Antioxidant Capacity

The class-level anti-inflammatory evidence establishes that the sulfonylpiperazine-indole scaffold engages COX-2 (compound 11 DPPH scavenging 85.63% vs. Vitamin E 88.6%; anti-inflammatory activity exceeding ASA) [1]. This compound, by virtue of its 4-methoxyphenylsulfonyl and 5-bromo substituents, provides a structurally defined entry point for dissecting the relative contributions of sulfonylpiperazine versus bromoindole modules to COX-2 binding and free-radical scavenging.

Medicinal Chemistry CRO Reference Standard: Multi-Pharmacophore Positive Control for Parallel Screening Cascades

Contract research organizations (CROs) performing parallel IDO1, antimicrobial, and anti-inflammatory screening cascades require a single multi-pharmacophore positive control to validate assay interoperability. With documented IDO1 IC50 (500 nM) [1], antimicrobial MIC data for structural surrogates [2], and class-level COX-2 engagement evidence [3], this compound fulfills the requirement for a chemically tractable, patent-disclosed reference material spanning three target classes within one molecular entity.

Quote Request

Request a Quote for 5-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.